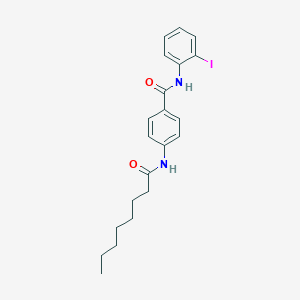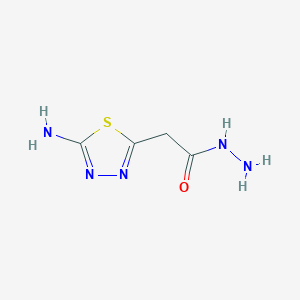![molecular formula C30H28ClN3O5S B15017466 N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B15017466.png)
N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide core with multiple functional groups, including benzyloxy, ethoxy, and chlorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(benzyloxy)-3-ethoxybenzaldehyde and 4-chlorophenylhydrazine. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired product. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- N-({N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide
- N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-fluorophenyl)benzenesulfonamide
- N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-bromophenyl)benzenesulfonamide
Uniqueness
N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C30H28ClN3O5S |
|---|---|
Peso molecular |
578.1 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H28ClN3O5S/c1-2-38-29-19-24(13-18-28(29)39-22-23-9-5-3-6-10-23)20-32-33-30(35)21-34(26-16-14-25(31)15-17-26)40(36,37)27-11-7-4-8-12-27/h3-20H,2,21-22H2,1H3,(H,33,35)/b32-20+ |
Clave InChI |
ZLLABDVCMPGHCD-UZWMFBFFSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B15017383.png)

![2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15017389.png)
![2-bromo-6-[(Z)-(2-{4-(morpholin-4-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017397.png)
![8-(2,4-dichlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15017406.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017411.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15017413.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B15017414.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[2-(pentyloxy)benzylidene]hydrazine](/img/structure/B15017423.png)
![1-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15017430.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B15017433.png)
![3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one](/img/structure/B15017440.png)
![1-{(E)-[(4-bromophenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B15017447.png)
